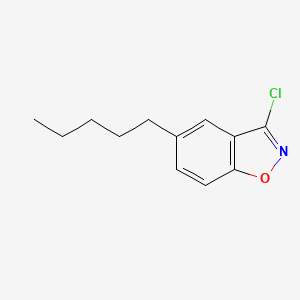

3-Chloro-5-pentylbenzisoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14ClNO |

|---|---|

Molecular Weight |

223.70 g/mol |

IUPAC Name |

3-chloro-5-pentyl-1,2-benzoxazole |

InChI |

InChI=1S/C12H14ClNO/c1-2-3-4-5-9-6-7-11-10(8-9)12(13)14-15-11/h6-8H,2-5H2,1H3 |

InChI Key |

KICGDSVNQDCATJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC2=C(C=C1)ON=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 5 Pentylbenzisoxazole

Strategic Construction of the Benzisoxazole Ring System

The formation of the benzisoxazole core can be achieved through several strategic approaches, including intramolecular cyclizations to form either the C-O or N-O bond, intermolecular cycloaddition reactions, and annulation reactions to build the fused benzene (B151609) ring. chim.it

Intramolecular cyclization is a common and effective strategy for synthesizing the benzisoxazole ring. These methods typically involve the formation of one of the two heteroatom bonds (C-O or N-O) in the final ring-closing step.

The construction of the C-O bond to form the benzisoxazole ring is a traditional and widely used approach. chim.it This pathway typically begins with an o-substituted aryl oxime, where the ortho substituent is a suitable leaving group. The cyclization is generally performed under basic conditions, leading to an intramolecular nucleophilic substitution at the aromatic carbon, thereby forming the C-O bond and closing the five-membered ring. chim.it

For instance, the synthesis of 3-aminosubstituted benzisoxazoles has been achieved starting from o-chloro-benzaldehydes. chim.it These are first converted to the corresponding oxime, which is then chlorinated. Subsequent substitution of the chlorine with an amine, followed by cyclization under basic conditions (e.g., heating with KOH), yields the benzisoxazole core. chim.it

Table 1: Example of C-O Bond Formation via Intramolecular Cyclization

| Starting Material | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Substituted 2-chloro-N-hydroxybenzimidoyl chlorides | 1. Cyclic amines 2. KOH, dioxane/water, heat | 3-Aminosubstituted benzisoxazoles | Good | chim.it |

*While this example forms a benzoxazole, the copper-catalyzed intramolecular C-O bond formation is a relevant pathway in heterocyclic synthesis. ijcps.orgusc.edu

An alternative and equally important intramolecular approach involves the formation of the N-O bond. This strategy typically employs o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines as precursors. chim.it The cyclization is effectively a dehydration reaction where the hydroxyl group of the oxime is converted into a good leaving group, allowing the phenolic oxygen to attack the nitrogen atom. chim.it

Several reagents can facilitate this transformation. A modified approach using a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and triphenylphosphine (PPh₃) has been shown to be efficient for converting oximes into various benzo-fused isoxazoles in excellent yields. chim.it Another method involves the photochemical cyclization of 2-azidobenzoic acids in the presence of a base, which proceeds under mild conditions at room temperature to form 2,1-benzisoxazole-3(1H)-ones. nih.govresearchgate.net This is particularly useful for synthesizing thermally labile compounds. nih.gov

From readily accessible ortho-hydroxyaryl N-H ketimines, a common N-Cl imine intermediate can be generated. Under anhydrous conditions, this intermediate undergoes N-O bond formation to regioselectively produce 3-substituted benzisoxazoles. organic-chemistry.org

Table 2: Selected Methods for N-O Bond Formation

| Precursor | Reagents/Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| o-Hydroxyaryl oximes | PPh₃/DDQ | Benzo- and naphtho-fused isoxazoles | Efficient, modified Mitsunobu-type reaction | chim.it |

| ortho-Hydroxyaryl N-H ketimines | N-Chlorosuccinimide (NCS) | 3-Substituted benzisoxazoles | Divergent synthesis pathway under anhydrous conditions | organic-chemistry.org |

Intermolecular [3+2] cycloaddition reactions represent a modern and powerful method for constructing the benzisoxazole framework. chim.itorganic-chemistry.org This approach involves the reaction of a 1,3-dipole with a dipolarophile to form the five-membered ring in a single step. A common strategy is the cycloaddition of nitrile oxides with arynes. nih.govresearchgate.net

In this method, both the nitrile oxide and the aryne are highly reactive intermediates that are generated in situ. nih.gov Arynes can be generated from precursors like o-(trimethylsilyl)aryl triflates under mild fluoride ion treatment (e.g., using CsF). nih.govnih.gov The same fluoride source can also induce the formation of the nitrile oxide from a corresponding chlorooxime. nih.gov This convergent approach allows for the simultaneous formation of the C-C and C-O bonds of the benzisoxazole ring. chim.it The reaction is quite general and tolerates a variety of functional groups on both the aryne and nitrile oxide precursors, providing a direct route to functionalized benzisoxazoles. organic-chemistry.orgnih.gov

Table 3: [3+2] Cycloaddition for Benzisoxazole Synthesis

| Aryne Precursor | Nitrile Oxide Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-(trimethylsilyl)phenyl triflate | 4-Methoxybenzoyl chloride oxime | CsF, CH₃CN | 3-(4-Methoxyphenyl)benzisoxazole | 90% | nih.gov |

| 3,4-dimethoxybenzyne precursor | Benzoyl chloride oxime | CsF, CH₃CN | 5,6-Dimethoxy-3-phenylbenzisoxazole | 65% | nih.gov |

While most syntheses build the isoxazole (B147169) ring onto an existing benzene precursor, an alternative strategy involves forming the benzene ring onto a pre-existing isoxazole. chim.it This annulation approach is useful for creating polycyclic or specifically substituted benzisoxazoles.

One such method is the palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes. This reaction proceeds through the insertion of the alkyne and a C-H activation of the isoxazole core, leading to the formation of a seven-membered palladacycle intermediate. Subsequent reductive elimination yields the target naphtho[2,1-d]isoxazoles. chim.it Another approach involves the photocyclization of 1,2-dihetarylethenes, which can be used as a general tool for the benzannulation of various heterocycles. chim.it A Lewis acid-catalyzed annulation using BF₃·Et₂O can generate 2,1-benzisoxazoles from nitrosobenzenes and glyoxylate (B1226380) esters. acs.org

Intramolecular Cyclization Approaches

Functionalization of Precursors and Strategic Incorporation of Substituents

To synthesize the specific target molecule, 3-Chloro-5-pentylbenzisoxazole, the chloro and pentyl substituents must be strategically incorporated into the precursor before the ring-closing reaction. The placement of these groups on the aromatic ring is governed by the principles of electrophilic aromatic substitution. msu.edu

The synthesis would likely start with a substituted benzene derivative, such as a phenol (B47542), aniline, or benzaldehyde, which would become the benzene portion of the final molecule. The introduction of the pentyl and chloro groups at the desired positions (meta to each other) requires careful planning.

Introduction of the Pentyl Group : An n-pentyl group can be introduced onto an activated aromatic ring (like phenol) via a Friedel-Crafts alkylation reaction. However, this reaction is prone to rearrangements and polyalkylation. A more reliable method is Friedel-Crafts acylation with pentanoyl chloride to form a ketone, followed by reduction of the carbonyl group (e.g., Clemmensen or Wolff-Kishner reduction) to yield the pentyl substituent. The acyl group is a meta-director, which can be used to guide subsequent substitutions. geeksforgeeks.org

Introduction of the Chloro Group : Chlorination is an electrophilic aromatic substitution reaction that can be achieved using Cl₂ with a Lewis acid catalyst. The directing effects of the substituents already present on the ring are crucial. geeksforgeeks.org For example, a hydroxyl or amino group is an ortho-, para-director, while an acyl or nitro group is a meta-director. msu.edu

To achieve the 1,3,5-substitution pattern required for a precursor to this compound (e.g., 2-acetyl-3-chloro-5-pentylphenol), the synthetic sequence is critical. One might start with a para-substituted phenol, introduce the acyl group, and then perform a directed chlorination. The choice of the specific cyclization precursor (e.g., an o-hydroxyaryl oxime) will then dictate the final steps of the synthesis. chim.it

Precursor Synthesis and Halogenation for 3-Chloro-Substitution

The synthesis of a 3-chloro-substituted benzisoxazole requires the formation of the benzisoxazole core and the introduction of a chlorine atom at the 3-position. One established route to 3-substituted benzisoxazoles begins with appropriately substituted o-hydroxy ketoximes or their derivatives, which undergo base-catalyzed cyclization. e-journals.in

A common strategy for introducing the chloro-substituent involves a precursor such as a 3-hydroxy-1,2-benzisoxazole. This intermediate can be converted to the 3-chloro derivative. researchgate.netnih.gov An alternative approach starts with an o-chloro-benzaldehyde, which is first converted to an oxime. This oxime can then be chlorinated using a reagent like N-chlorosuccinimide (NCS) to form a 2-chloro-N-hydroxybenzimidoyl chloride intermediate. Subsequent cyclization under basic conditions yields the 3-chloro-benzisoxazole ring system. chim.it This method provides a direct pathway to incorporate the chlorine atom at the desired position.

Introduction of the Pentyl Moiety via Selective Alkylation or Coupling

Attaching the pentyl group at the 5-position of the benzisoxazole ring can be achieved through several established synthetic methods, most notably through palladium-catalyzed cross-coupling reactions. unistra.frlibretexts.org This modern synthetic approach allows for the formation of carbon-carbon bonds with high selectivity and functional group tolerance.

A plausible strategy would involve a 3-chloro-5-halobenzisoxazole (for example, 5-bromo or 5-iodo) as a key intermediate. This di-halogenated scaffold can then participate in a cross-coupling reaction, such as the Suzuki or Stille reaction. libretexts.org In a Suzuki coupling, the 5-halo-benzisoxazole would be reacted with a pentylboronic acid or a related boronate ester in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This methodology is highly versatile and is a standard procedure for creating C-C bonds on aromatic rings. unistra.fr The compatibility of a bromo-substituted 1,3-dihydro-2,1-benzisoxazole with Suzuki coupling conditions has been demonstrated, highlighting the feasibility of this approach for introducing aryl or alkyl chains onto the benzisoxazole core. nih.gov

Advancements in Sustainable and Efficient Synthetic Techniques

Recent progress in chemical synthesis emphasizes the development of sustainable and efficient methods that reduce reaction times, energy consumption, and waste generation. These principles have been successfully applied to the synthesis of benzisoxazole derivatives.

Microwave-Assisted Synthesis for Benzisoxazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. mdpi.com For the synthesis of benzisoxazole derivatives, microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times (often from hours to minutes), improved yields, and cleaner reaction profiles. researchgate.netnih.govmdpi.com

This technique has been effectively used for the preparation of 3-amino-substituted 1,2-benzisoxazoles from a 3-chloro-1,2-benzisoxazole precursor, with reactions completing in 1-6 hours in good to high yields. researchgate.netnih.gov Furthermore, the precursor itself, 3-chloro-1,2-benzisoxazole, can be synthesized from the corresponding 3-hydroxy derivative in quantitative yield within 2 hours using microwave heating. researchgate.netnih.gov The efficiency of microwave-assisted synthesis makes it an attractive method for rapidly producing libraries of substituted benzisoxazoles.

| Reaction | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Benzimidazole Synthesis | Conventional (60°C) | 60 min | 61.4% | mdpi.com |

| Benzimidazole Synthesis | Microwave (60°C) | 5 min | 99.9% | mdpi.com |

| 3-Chloro-1,2-benzisoxazole Synthesis | Microwave | 2 h | Quantitative | researchgate.netnih.gov |

| 3-Amino-1,2-benzisoxazole Synthesis | Microwave | 1-6 h | 54-90% | researchgate.netnih.gov |

Electrochemical Synthesis and Redox-Mediated Approaches

Electrochemical synthesis represents a green and powerful methodology for conducting redox reactions without the need for stoichiometric chemical reagents. nih.gov This approach has been successfully applied to the synthesis of 2,1-benzisoxazoles through the reductive cyclization of ortho-substituted nitroarenes. clockss.orgresearchgate.net

In this method, a controlled potential is applied to promote the reduction of a nitro group on a precursor, such as a 2'-nitroacetophenone derivative, which then undergoes an intramolecular cyclization to form the benzisoxazole ring. nih.govclockss.org The mechanism is believed to proceed through the selective reduction of the nitro group to a hydroxylamine, which then undergoes cyclo-condensation. nih.gov This technique is characterized by its mild reaction conditions and can be performed in simple undivided cells using inexpensive and reusable carbon-based electrodes. nih.gov The versatility of this method has been demonstrated with a wide range of substituted nitroarenes, achieving yields of up to 81%. nih.gov

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| 2-nitrobenzaldehyde derivatives | 2,1-benzisoxazoles | Fair to Excellent | clockss.org |

| N-(2-acetyl-phenyl)-acetamide derivatives | 3-(acetamidomethyl)benzo[c]isoxazoles | Up to 81% | nih.gov |

| Methyl 2-(2-nitrophenoxy)acetate | 2H,4H-4-hydroxy-1,4-benzoxazin-3-one | Up to 81% | nih.gov |

Application of Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like this compound can be made more sustainable by incorporating the principles of green chemistry. chemijournal.comlidsen.com These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. chemijournal.comresearchgate.net

Key green chemistry strategies applicable to benzisoxazole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign options like water, or using solvent-free conditions. researchgate.netrasayanjournal.co.innih.gov

Catalysis: Employing catalysts to promote reactions, which are used in small amounts and can often be recycled, is preferable to using stoichiometric reagents that generate significant waste. lidsen.comnih.gov Palladium-catalyzed cross-coupling, for instance, is a highly efficient catalytic method.

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or electrochemical methods reduces energy consumption compared to prolonged conventional heating. researchgate.netrasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. chemijournal.com

By combining catalytic methods like palladium cross-coupling with energy-efficient techniques such as microwave heating or electrochemical cyclization, the synthesis of this compound can be aligned with the goals of sustainable chemical manufacturing. researchgate.netnih.gov

Chemical Reactivity and Transformation of 3 Chloro 5 Pentylbenzisoxazole

Electrophilic Reactions on the Benzisoxazole Aromatic Ring System

The benzisoxazole ring, while aromatic, is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the heterocyclic portion. However, the pentyl group at the 5-position is an activating group and directs incoming electrophiles to the ortho and para positions of the benzene ring. In the case of 3-chloro-5-pentylbenzisoxazole, the available positions for electrophilic attack on the carbocyclic ring are C4, C6, and C7. The directing effect of the pentyl group would favor substitution at the C4 and C6 positions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. msu.eduyoutube.com For instance, halogenation with reagents like Br₂ in the presence of a Lewis acid catalyst would be expected to yield brominated derivatives. wikipedia.org Similarly, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the benzene ring. Friedel-Crafts acylation, employing an acyl chloride and a Lewis acid like AlCl₃, would lead to the corresponding acyl-substituted benzisoxazole. sigmaaldrich.comnih.govmasterorganicchemistry.comorganic-chemistry.orglibretexts.org

| Reaction Type | Reagents | Expected Major Products |

| Bromination | Br₂, FeBr₃ | 4-Bromo-3-chloro-5-pentylbenzisoxazole and 6-Bromo-3-chloro-5-pentylbenzisoxazole |

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-4-nitro-5-pentylbenzisoxazole and 3-Chloro-6-nitro-5-pentylbenzisoxazole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-3-chloro-5-pentylbenzisoxazole and 6-Acyl-3-chloro-5-pentylbenzisoxazole |

Nucleophilic Reactions and Substitutions at Benzisoxazole Core Positions

The 3-position of the benzisoxazole ring is susceptible to nucleophilic attack, particularly when substituted with a good leaving group like chlorine. The chloro group in this compound can be displaced by various nucleophiles.

Reactions with amines, such as primary and secondary amines, can lead to the formation of 3-aminobenzisoxazole derivatives. These reactions are often facilitated by heat or catalysis. Similarly, alkoxides can displace the chloride to form 3-alkoxybenzisoxazoles. The reactivity of the 3-chloro position makes it a versatile handle for introducing a variety of functional groups.

| Nucleophile | Reagent Example | Product Type |

| Amines | RNH₂ or R₂NH | 3-Amino-5-pentylbenzisoxazoles |

| Alkoxides | RONa | 3-Alkoxy-5-pentylbenzisoxazoles |

| Thiolates | RSNa | 3-Thioether-5-pentylbenzisoxazoles |

Rearrangement Reactions Involving the Benzisoxazole Moiety

Oxidative and Reductive Transformations of this compound

The pentyl side chain of this compound can be a site for oxidative transformations. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the benzylic carbon of the pentyl group, leading to a carboxylic acid, provided a benzylic hydrogen is present. libretexts.orgcsbsju.eduyoutube.comleah4sci.com Microbiological oxidation has also been shown to partially degrade n-pentyl side chains in related aromatic compounds, yielding carboxylic acid and alcohol derivatives. nih.gov

Reductive cleavage of the N-O bond in the benzisoxazole ring can be achieved using various reducing agents. For example, catalytic hydrogenation (e.g., H₂, Pd/C), or reagents like zinc in acetic acid (Zn/AcOH) or nickel(II) chloride/sodium borohydride (NiCl₂/NaBH₄) can open the isoxazole (B147169) ring to yield 2-hydroxybenzamidines from the corresponding 3-aminobenzisoxazoles. fau.edu

| Transformation | Reagent(s) | Expected Product |

| Side-chain Oxidation | KMnO₄ | 3-Chloro-5-(carboxybutyl)benzisoxazole (if oxidation occurs at the terminal methyl) or 3-Chlorobenzisoxazole-5-carboxylic acid (if the entire side chain is cleaved) |

| Reductive Ring Opening (of a 3-amino derivative) | H₂, Pd/C | 2-Hydroxy-5-pentylbenzamidine |

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

The chlorine atom at the 3-position of this compound serves as an excellent handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides.

Suzuki Coupling: The Suzuki reaction involves the coupling of an aryl halide with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.orgsandiego.edubeilstein-journals.orgresearchgate.net this compound can be coupled with various aryl or vinyl boronic acids to generate 3-aryl- or 3-vinyl-5-pentylbenzisoxazole derivatives.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govmdpi.com This reaction would allow for the introduction of alkenyl substituents at the 3-position of the benzisoxazole core.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an arylalkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com It can be used to introduce alkynyl moieties at the 3-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.orgyoutube.com This provides a direct route to 3-amino-5-pentylbenzisoxazole derivatives from this compound.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Ar-B(OH)₂ | Pd catalyst, base | 3-Aryl-5-pentylbenzisoxazole |

| Heck | Alkene | Pd catalyst, base | 3-Alkenyl-5-pentylbenzisoxazole |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | 3-Alkynyl-5-pentylbenzisoxazole |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | 3-Amino-5-pentylbenzisoxazole |

Other Transition Metal-Mediated Transformations

Besides palladium, other transition metals like nickel and copper are also effective catalysts for cross-coupling reactions.

Nickel-Catalyzed Reactions: Nickel catalysts can be used for various cross-coupling reactions, including amination of aryl chlorides. nih.govnih.govescholarship.orgresearchgate.net These reactions can offer a more cost-effective alternative to palladium-catalyzed transformations.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, have long been used for the formation of C-N and C-O bonds. More modern copper-catalyzed cross-coupling reactions can also be employed to functionalize the 3-position of this compound with amines or other nucleophiles. nih.govorganic-chemistry.orgcapes.gov.brresearchgate.net

Derivatization and Analogues of 3 Chloro 5 Pentylbenzisoxazole

Regioselective Functionalization of the Pentyl Side Chain

The five-carbon pentyl chain at the C-5 position of 3-chloro-5-pentylbenzisoxazole offers several sites for regioselective functionalization, enabling the introduction of various pharmacophores to modulate the molecule's physicochemical properties. While direct studies on the functionalization of the pentyl chain on this specific benzisoxazole are not extensively documented, established methods for alkane functionalization can be applied.

One potential strategy involves free-radical halogenation, which typically favors substitution at the more substituted carbon atoms. However, for a linear pentyl chain, this would likely result in a mixture of chlorinated isomers. A more controlled approach could involve directed C-H activation methodologies. By employing a suitable directing group, it may be possible to achieve regioselective oxidation or amination at a specific position on the pentyl chain.

For instance, inspired by the functionalization of other heterocyclic systems, one could envision a two-step process. First, a terminal functional group, such as a hydroxyl or amino group, could be introduced at the end of the pentyl chain via a multi-step synthesis of the initial benzisoxazole. This terminal functionality could then serve as an anchor point for further elaboration or as a directing group to facilitate regioselective C-H functionalization at other positions of the alkyl chain.

| Potential Functionalization Reaction | Target Position on Pentyl Chain | Potential Reagents and Conditions |

| Terminal Hydroxylation | ω-position | Multi-step synthesis starting from a functionalized phenol (B47542) |

| Directed C-H Oxidation | β or γ-position | Transition-metal catalysis with a directing group |

| Radical Halogenation | Mixture of positions | N-Bromosuccinimide (NBS), light or radical initiator |

Modulations of the Benzisoxazole Ring System through Substitution

The benzisoxazole ring itself is a key target for structural modulation. The electronic properties and substitution pattern of this heterocyclic core can significantly influence the biological activity of the resulting analogues.

Substitutions on the benzene (B151609) portion of the benzisoxazole ring can be achieved through various electrophilic aromatic substitution reactions. For instance, nitration or halogenation can introduce additional functional groups that can be further modified. The directing effects of the existing chloro and pentyl substituents would need to be considered to predict the regioselectivity of these reactions.

Furthermore, the isoxazole (B147169) moiety offers opportunities for modification. While the 3-chloro substituent is a key feature, its replacement with other groups via nucleophilic aromatic substitution could lead to a wide array of new derivatives. The reactivity of the chloro group can be tuned by the electronic nature of other substituents on the ring.

Research on other benzisoxazole systems has demonstrated that substitutions at various positions can have a profound impact on their biological profiles. For example, the introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to influence the activity of certain derivatives. nih.gov The synthesis of 2-arylbenzoxazoles has also highlighted the importance of substitutions at the C-2 and C-5 positions for biological activity. mdpi.com

| Substitution Site | Type of Reaction | Potential Reagents | Expected Outcome |

| Benzene Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration) | Introduction of a nitro group |

| Benzene Ring | Electrophilic Aromatic Substitution | Br₂/FeBr₃ (Bromination) | Introduction of a bromo group |

| C-3 Position | Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., amines, alkoxides) | Replacement of the chloro group |

Halogenation and Dehalogenation Chemistry of this compound

The 3-chloro substituent is a pivotal feature of the title compound, influencing its electronic properties and providing a handle for further chemical transformations. The introduction or removal of halogen atoms can be a powerful tool in drug discovery to fine-tune a molecule's potency and pharmacokinetic properties.

Halogenation: Further halogenation of the benzisoxazole ring can be achieved through electrophilic halogenation reactions. The position of the new halogen will be directed by the existing substituents. For instance, bromination or iodination could introduce additional diversity to the scaffold. The synthesis of rafoxanide, a halogenated salicylanilide, involves the iodination of salicylic (B10762653) acid, demonstrating a method for introducing iodine onto an aromatic ring. nih.gov

Dehalogenation: The removal of the 3-chloro group can also be a valuable synthetic strategy. Catalytic hydrogenation is a common method for dehalogenation, often employing palladium on carbon (Pd/C) as a catalyst. This would yield the corresponding 5-pentylbenzisoxazole, providing a different core structure for further derivatization. Enzymatic dehalogenation reactions are also known in biosynthetic pathways, though their application in synthetic chemistry for a specific substrate like this would require significant research. nih.gov

| Reaction | Reagents and Conditions | Product |

| Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | Bromo-3-chloro-5-pentylbenzisoxazole |

| Dechlorination | H₂, Pd/C | 5-Pentylbenzisoxazole |

Synthesis of Bridged and Fused Benzisoxazole Systems Containing Related Motifs

To explore novel chemical space, the benzisoxazole core of this compound can be incorporated into more complex, rigid architectures such as bridged and fused ring systems. Such modifications can have a significant impact on the molecule's conformation and its interaction with biological targets.

The synthesis of bridged and fused systems often involves intramolecular reactions. nih.gov For example, a suitably functionalized derivative of this compound could undergo an intramolecular cycloaddition or a Michael addition to form a new ring. nih.gov The construction of bridged bicyclic compounds often relies on forming connections between non-adjacent atoms in a ring. masterorganicchemistry.com

While specific examples starting from this compound are not reported, general strategies for forming fused heterocyclic systems can be envisioned. For instance, a substituent on the benzene ring could be elaborated into a chain that can then cyclize onto another part of the molecule. The synthesis of fused indene (B144670) products from benzocyclobutenones showcases a "cut-and-sew" strategy that could be conceptually adapted. nih.gov

| Ring System | General Synthetic Strategy | Potential Starting Material Modification |

| Fused Ring | Intramolecular cyclization | Introduction of a reactive side chain on the benzene ring |

| Bridged Ring | Intramolecular bond formation between non-adjacent positions | Di-functionalization of the benzisoxazole scaffold |

Computational and Theoretical Investigations of 3 Chloro 5 Pentylbenzisoxazole

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic architecture of 3-Chloro-5-pentylbenzisoxazole. These investigations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. rsc.org By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can infer the molecule's susceptibility to electrophilic and nucleophilic attack. For this compound, the distribution and energies of these orbitals are dictated by the interplay of the benzisoxazole core and its substituents.

The HOMO is generally distributed over the electron-rich portions of the molecule, indicating the likely sites for oxidation or reaction with electrophiles. Conversely, the LUMO is localized on the electron-deficient areas, highlighting potential sites for reduction or nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These values are representative and would be determined using a specific level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G).*

The presence of the electron-withdrawing chloro group and the electron-donating pentyl group significantly influences the electronic landscape. The chloro group tends to lower the energy of the molecular orbitals, while the pentyl group can raise the HOMO energy through hyperconjugation. This differential substitution pattern creates a unique electronic profile that governs its reactivity in various chemical transformations. rsc.org

The distribution of electron density within this compound is inherently uneven due to the presence of heteroatoms and electronegative substituents. This charge distribution can be quantified through methods like Natural Bond Orbital (NBO) analysis and visualized using Molecular Electrostatic Potential (MESP) maps. walisongo.ac.id

MESP maps provide a color-coded representation of the electrostatic potential on the molecule's surface. mdpi.com Red regions indicate areas of negative potential, typically associated with lone pairs on oxygen and nitrogen atoms, which are prone to electrophilic attack. Blue regions signify positive potential, often found around hydrogen atoms and the carbon attached to the chlorine atom, marking them as sites for nucleophilic interaction. walisongo.ac.id

Table 2: Representative Natural Bond Orbital (NBO) Charges for Key Atoms in this compound

| Atom | NBO Charge (e) |

| O(1) | -0.55 |

| N(2) | -0.20 |

| C(3)-Cl | +0.15 |

| Cl | -0.10 |

Note: These are illustrative charge values. Actual values depend on the computational method employed.

This detailed charge analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking, which are vital in biological systems and materials science. mdpi.com

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions involving this compound. It allows for the characterization of transient species like transition states and intermediates, which are often difficult to observe experimentally. bohrium.comacs.org

For any proposed reaction mechanism, the identification and characterization of the transition state (TS) is paramount. The TS represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that connects reactants to products. nih.gov Computational methods can precisely locate the geometry of the TS and calculate its energy.

The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy corresponds to a faster reaction. For instance, in a nucleophilic aromatic substitution reaction at the C3 position, computational models can predict the activation barrier for the formation of the Meisenheimer intermediate. walisongo.ac.id

Table 3: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Substitution | DFT (B3LYP/6-311+G**) | 15.8 |

| Electrophilic Aromatic Substitution | MP2/cc-pVTZ | 22.5 |

Note: These are example values to illustrate the type of data generated.

Beyond single-point energy calculations, computational chemistry can simulate the entire reaction pathway. This involves tracing the minimum energy path (MEP) on the potential energy surface that connects reactants, intermediates, and products. Such simulations provide a dynamic picture of the reaction, revealing the concerted or stepwise nature of bond-making and bond-breaking events. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide deep insights into the electronic structure and reactivity of a single molecule, molecular dynamics (MD) simulations are essential for understanding its behavior in a condensed phase and over longer timescales. rsc.org

MD simulations treat the molecule as a collection of atoms connected by springs (bonds) and governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, MD simulations can track the trajectory of each atom over time, providing a movie-like view of the molecule's dynamics.

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The pentyl chain can adopt numerous conformations. MD simulations can explore the conformational space and identify the most stable and populated conformers in different environments (e.g., in a solvent or bound to a protein).

Intermolecular Interactions: In a solution or a solid state, molecules of this compound will interact with each other and with solvent molecules. MD can simulate these interactions, providing insights into solvation effects, aggregation behavior, and the formation of molecular clusters.

By analyzing the trajectories from MD simulations, one can calculate various properties, such as radial distribution functions to understand solvation shells and time correlation functions to study dynamic processes.

Theoretical Prediction of Spectroscopic Signatures for Advanced Studies

While specific experimental and computational spectroscopic studies on this compound are not extensively documented in publicly accessible research, the theoretical prediction of its spectroscopic signatures is achievable through established computational chemistry methods. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely employed for the accurate forecasting of nuclear magnetic resonance (NMR) spectra, infrared (IR) vibrational frequencies, and electronic transitions in ultraviolet-visible (UV-Vis) spectroscopy for related benzisoxazole structures. researchgate.netnih.gov These computational approaches allow for the in silico generation of spectral data, which can guide future experimental work and aid in the structural elucidation of novel compounds.

The standard methodology involves optimizing the molecular geometry of this compound at a specific level of theory, often using a functional like B3LYP with a basis set such as 6-311+G(d,p). researchgate.net Following optimization, further calculations can predict various spectroscopic properties.

Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, a common DFT-based approach, is utilized to calculate the isotropic magnetic shielding constants, which are then converted into chemical shifts (δ) relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom. The predicted values are influenced by the electronic environment of each nucleus, including the effects of the electronegative chlorine atom, the isoxazole (B147169) ring, and the alkyl chain.

Below are the predicted NMR chemical shifts for this compound in a common solvent like CDCl₃, based on computational models that have shown high correlation for similar derivatives. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

To view the data, click on the headers to sort or use the search bar to filter.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | 150.5 |

| C3a | - | 121.0 |

| C4 | 7.65 | 111.2 |

| C5 | - | 140.1 |

| C6 | 7.30 | 123.5 |

| C7 | 7.58 | 120.8 |

| C7a | - | 164.3 |

| Pentyl-C1' | 2.70 | 35.8 |

| Pentyl-C2' | 1.65 | 31.2 |

| Pentyl-C3' | 1.35 | 22.5 |

| Pentyl-C4' | 1.30 | 31.6 |

| Pentyl-C5' | 0.90 | 14.0 |

Predicted Infrared (IR) Vibrational Frequencies

Theoretical IR spectroscopy simulates the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations, which correspond to the stretching, bending, and torsional motions of the chemical bonds. nih.gov For this compound, key predicted vibrational bands would include those for the C=N/C=C stretching within the aromatic system, C-H stretching of the aromatic and alkyl groups, and the characteristic C-Cl stretch. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net

Table 2: Predicted Key IR Vibrational Frequencies for this compound

To view the data, click on the headers to sort or use the search bar to filter.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3050 | Medium |

| Aliphatic C-H Stretch | 2955-2850 | Strong |

| C=N Stretch (Isoxazole Ring) | 1640-1620 | Medium-Strong |

| Aromatic C=C Stretch | 1610-1580 | Medium-Strong |

| Aromatic C=C Stretch | 1500-1450 | Medium |

| C-O Stretch (Isoxazole Ring) | 1260-1240 | Strong |

| C-Cl Stretch | 850-820 | Strong |

Predicted UV-Vis Absorption

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The benzisoxazole ring system constitutes the primary chromophore responsible for UV absorption. The calculations would predict the wavelength of maximum absorption (λ_max), corresponding to the π → π* transitions within the conjugated system. The nature of substituents and the solvent environment can influence the precise position of λ_max, an effect that can also be modeled computationally. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

To view the data, click on the headers to sort or use the search bar to filter.

| Parameter | Predicted Value |

|---|---|

| λ_max (in Methanol) | ~285 nm |

| Electronic Transition Type | π → π* |

These theoretically predicted spectroscopic signatures provide a robust framework for the future empirical analysis and characterization of this compound.

Advanced Applications of 3 Chloro 5 Pentylbenzisoxazole in Non Medical Chemical Sciences

Role as a Versatile Synthetic Building Block for Complex Chemical Architectures

While specific research on the synthetic utility of 3-Chloro-5-pentylbenzisoxazole is not extensively documented, the reactivity of the benzisoxazole ring system and the presence of a chloro substituent suggest its significant potential as a versatile building block in organic synthesis. The isoxazole (B147169) ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, can participate in various chemical transformations. For instance, related isoxazole compounds can be synthesized through multi-step processes that may involve condensation, chlorination, and cyclization reactions. ontosight.ai

The chlorine atom at the 3-position of this compound serves as a key functional handle for introducing molecular diversity. This electrophilic center is susceptible to nucleophilic substitution reactions, allowing for the attachment of a wide array of functional groups. This reactivity is crucial for constructing more complex molecular architectures. For example, in analogous chloro-substituted heterocyclic compounds, the chlorine atom can be displaced by various nucleophiles to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. This versatility enables the synthesis of a library of derivatives with tailored properties.

The pentyl group at the 5-position imparts lipophilicity to the molecule, which can be advantageous in solubility and for directing the molecule's interaction with nonpolar environments. The combination of the reactive chloro group and the lipophilic pentyl chain makes this compound a valuable intermediate for creating elaborate organic molecules with potential applications in various fields of chemical science.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions (Hypothetical) | Product Type |

| Nucleophilic Aromatic Substitution | Nu-H (e.g., R-OH, R-NH2, R-SH) / Base | 3-Alkoxy/Amino/Thio-5-pentylbenzisoxazoles |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-5-pentylbenzisoxazoles |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-5-pentylbenzisoxazoles |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 3-Amino-5-pentylbenzisoxazoles |

Potential in Materials Science and Polymer Chemistry

The unique electronic and structural properties of the benzisoxazole scaffold suggest that this compound could be a valuable component in the development of advanced materials and functional polymers. bldpharm.com

Incorporation into Functional Polymers and Advanced Materials

The reactive nature of the chlorine atom on the benzisoxazole ring allows for its incorporation into polymer chains through various polymerization techniques. For instance, it could potentially be used as a monomer in polycondensation reactions or as a functional comonomer in addition polymerization. The resulting polymers would possess the inherent properties of the benzisoxazole unit, such as thermal stability and specific electronic characteristics. The pentyl chain would further influence the polymer's solubility, processability, and morphology. The incorporation of such heterocyclic units can lead to materials with tailored properties for specific applications, including specialty polymers with enhanced thermal or chemical resistance.

Exploration in Optoelectronic and Electronic Materials

Heterocyclic compounds are of significant interest in the field of optoelectronics and electronic materials due to their diverse electronic properties. While direct studies on this compound for these applications are not available, related benzisoxazole and other heterocyclic structures are known to be components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). bldpharm.com The benzisoxazole core can be modified to tune its electron-donating or electron-accepting properties, which is a key aspect in the design of materials for these applications. The ability to functionalize the molecule at the 3-position via the chloro group allows for the attachment of other electronically active moieties, potentially leading to the development of novel materials with interesting photophysical and electronic properties.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Desired Properties |

| Functional Polymers | Monomer or functional additive | Enhanced thermal stability, specific solubility, tailored refractive index |

| Organic Electronics | Building block for organic semiconductors | Tunable HOMO/LUMO levels, good charge transport properties |

| Optoelectronics | Component of emissive or charge-transport layers in OLEDs | High photoluminescence quantum yield, suitable energy levels |

Development as a Chemical Probe or Reagent for Specific Reactions

The reactivity of the chloro-substituted benzisoxazole system makes this compound a candidate for development as a chemical probe or a specialized reagent. The chlorine atom can act as a reactive site for covalent modification of target molecules, enabling its use in activity-based protein profiling or for the labeling of biomolecules, although this falls outside the direct scope of non-medical applications. In synthetic chemistry, it could be employed as a reagent to introduce the 5-pentylbenzisoxazol-3-yl moiety into other molecules, thereby imparting specific properties such as lipophilicity and a rigid heterocyclic scaffold.

General Applications in Agrochemical Research

Benzisoxazole derivatives have been investigated for their potential applications in agrochemical research. The benzisoxazole scaffold is present in some commercial herbicides and fungicides, indicating the biological relevance of this heterocyclic system. While specific studies on the agrochemical properties of this compound are not publicly available, research on analogous compounds provides some insights.

The mode of action for some herbicidal compounds containing heterocyclic rings involves the inhibition of essential plant enzymes. For example, certain derivatives act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.govnih.gov The substituents on the heterocyclic ring play a crucial role in determining the efficacy and selectivity of the herbicidal activity. The presence of a chlorine atom and a lipophilic alkyl chain, such as the pentyl group in this compound, are common features in many active agrochemical compounds. These groups can influence the compound's uptake, translocation, and interaction with the target site within the plant.

Research into novel herbicides often involves the synthesis and screening of a wide range of chemical structures. mdpi.comsioc-journal.cnfrontiersin.org The structural motifs present in this compound make it a plausible candidate for inclusion in such screening programs to discover new active ingredients for crop protection.

Future Research Directions and Unexplored Avenues in 3 Chloro 5 Pentylbenzisoxazole Chemistry

Development of Next-Generation Synthetic Methodologies

Traditional synthesis of 1,2-benzisoxazoles often involves multi-step processes, such as the base-promoted cyclization of o-hydroxy ketoximes. e-journals.in While effective, these methods can lack efficiency and versatility. Future efforts should focus on more advanced, atom-economical, and scalable synthetic strategies applicable to 3-Chloro-5-pentylbenzisoxazole.

Flow Chemistry: The use of continuous flow processes offers enhanced control over reaction parameters, improved safety, and scalability. chim.it Developing a flow synthesis for this compound, possibly from an appropriately substituted o-chlorobenzaldehyde derivative, could streamline its production. chim.it

[3+2] Cycloaddition Reactions: A powerful strategy for forming the benzisoxazole ring is the [3+2] cycloaddition of in-situ generated nitrile oxides with arynes. nih.govorganic-chemistry.org This approach is noted for its mild conditions and tolerance of various functional groups, making it an attractive route for creating a library of diverse benzisoxazole derivatives, including the title compound. nih.gov

Electrochemical Synthesis: Emerging electrochemical methods offer a sustainable alternative for constructing the benzisoxazole core. rsc.orgrsc.org Cathodic reduction of ortho-nitroacylbenzenes can lead to dehydrative cyclization under environmentally benign conditions, using inexpensive carbon-based electrodes and avoiding harsh chemical reagents. rsc.orgrsc.org

Table 1: Comparison of Synthetic Methodologies for Benzisoxazole Synthesis

| Methodology | Key Features | Potential Advantages for this compound | References |

|---|---|---|---|

| Traditional Cyclization | Base-promoted ring closure of o-hydroxy ketoximes. | Well-established, reliable for certain substrates. | e-journals.in |

| C-H Activation/Annulation | Palladium-catalyzed [4+1] annulation. | High atom economy, potential for fewer synthetic steps. | rsc.orgresearchgate.net |

| [3+2] Cycloaddition | Reaction of in-situ generated nitrile oxides and arynes. | Mild conditions, broad functional group tolerance. | nih.govorganic-chemistry.org |

| Electrochemical Synthesis | Cathodic reduction of nitroarenes. | Sustainable, avoids harsh reagents, scalable. | rsc.orgrsc.org |

Discovery of Novel Reactivity Patterns and Transformation Pathways

The inherent reactivity of the benzisoxazole ring, particularly with the influence of the 3-chloro substituent, opens avenues for novel chemical transformations.

Ring-Opening Reactions: The benzisoxazole ring can undergo base-promoted ring-opening, a reaction known as the Kemp elimination, to form α-cyanophenols. nih.govvander-lingen.nl The kinetics and mechanism of this reaction are sensitive to substituents and the surrounding medium. nih.govacs.org Investigating the ring-opening of this compound could yield valuable functionalized phenol (B47542) derivatives. Furthermore, reductive ring scission, as seen with related compounds, could provide access to unique metabolites or synthetic intermediates. researchgate.net

Rearrangement Reactions: Under certain basic conditions, benzisoxazoles can rearrange into benzoxazoles. rsc.org This transformation proceeds through a proposed azirine intermediate and offers a pathway to a different class of heterocycles from the same starting material. rsc.org Exploring this reactivity for this compound could expand its synthetic utility.

Photoredox and Electrochemical Catalysis: Modern catalytic methods can unlock new reactivity. Visible-light photoredox catalysis can generate reactive radical species under mild conditions, enabling transformations that are difficult to achieve with traditional methods. researchgate.netrsc.org Electrochemically promoted skeleton transformations of 2,1-benzisoxazoles have been used to synthesize alkyl sulfones, demonstrating the potential for dramatic structural modifications. scispace.comresearchgate.net Applying these techniques to this compound could lead to the discovery of unprecedented C-H functionalization or cross-coupling reactions at various positions on the ring. The 3-chloro atom serves as a prime site for cross-coupling reactions, and its reactivity can be compared to other halogenated heterocycles to predict outcomes. baranlab.org

Integration with Advanced Machine Learning and AI for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of properties, reaction outcomes, and synthetic routes from large datasets. numberanalytics.comnih.govrsc.org

Predictive Modeling: ML models can be trained to predict the physicochemical and biological properties of novel compounds. numberanalytics.com For this compound, AI could be used to predict its potential applications by comparing its computed properties to those of known functional molecules. This includes predicting reactivity, stability, and potential for use in materials science. numberanalytics.com

Synthesis Planning: Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic routes to target molecules. nih.govresearchgate.net By inputting the structure of this compound, these algorithms could identify retrosynthetic disconnections and suggest starting materials and reaction conditions that human chemists might overlook. researchgate.net While these models are powerful, their accuracy is dependent on the quality and breadth of the training data. acs.org

Table 2: Potential AI/ML Applications in this compound Research

| Application Area | Specific Task | Expected Outcome | References |

|---|---|---|---|

| Property Prediction | Predict solubility, stability, electronic properties. | Guide experimental design and identify potential applications. | numberanalytics.com |

| Synthesis Planning | Generate and rank novel synthetic routes. | Discover more efficient and cost-effective manufacturing pathways. | nih.govresearchgate.net |

| Reactivity Prediction | Predict outcomes of unknown reactions (e.g., cross-coupling, ring-opening). | Prioritize promising experiments and accelerate discovery of new transformations. | researchgate.netdrugtargetreview.com |

| Autonomous Experimentation | High-throughput screening of reaction conditions. | Rapidly optimize conditions for known reactions and discover novel reactivity. | rsc.orgmdpi.com |

Expansion into Emerging Areas of Sustainable Chemical Manufacturing and Non-Biological Functional Materials

Future research should align with global trends in sustainability and materials science. noahchemicals.comsydney.edu.ausydney.edu.au

Sustainable Manufacturing: The principles of green chemistry, such as using renewable feedstocks, minimizing waste, and improving energy efficiency, should be integrated into the synthesis of this compound. noahchemicals.comepfl.ch This includes exploring biocatalysis or the use of greener solvents. Electrochemical synthesis, as mentioned earlier, is a prime example of a more sustainable approach due to its reliance on clean electrons as reagents. rsc.orgresearchgate.net

Non-Biological Functional Materials: While benzisoxazoles are often explored for medicinal purposes, their unique electronic and structural properties make them candidates for non-biological functional materials. nih.govresearchgate.net

Organic Electronics: Heterocyclic compounds are foundational to organic electronics. nih.gov Benzobisoxazole-based polymers have been developed for use in organic thin-film transistors (OTFTs), demonstrating the potential of the isoxazole (B147169) core in semiconductor applications. mdpi.com The specific substitution pattern of this compound could be tuned to create novel monomers for polymerization, leading to new materials for sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics. mdpi.comaccessengineeringlibrary.com

Corrosion Inhibitors: Certain substituted 1,2-benzisoxazoles have been investigated as potential corrosion inhibitors, an application that leverages their ability to interact with metal surfaces. chim.it The electronic properties conferred by the chloro and pentyl groups could enhance such capabilities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-Chloro-5-pentylbenzisoxazole, and how do reaction parameters influence yield?

- Methodological Answer : Cyclization reactions using carboxylic acids and aminophenols in polyphosphoric acid (PPA) are widely adopted for benzisoxazole synthesis. For instance, 2-amino-4-methylphenol reacts with halogenated benzoic acids under PPA catalysis to form substituted benzisoxazoles . Adjusting reaction temperature (typically 120–140°C) and stoichiometric ratios of reagents can optimize yields. Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients ensures purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be analyzed?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns and chlorine/pentyl group integration. For example, aromatic protons in benzisoxazole rings typically appear at δ 6.8–7.5 ppm, while alkyl protons from the pentyl chain resonate at δ 0.8–1.6 ppm .

- IR Spectroscopy : Detect C–O–C stretching (~1250 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) to validate ring formation .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., 253.7 g/mol for C₁₂H₁₄ClNO) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Antimicrobial activity can be screened via agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined using broth microdilution methods (concentration range: 0.5–128 µg/mL) . Cytotoxicity assays (e.g., MTT on HeLa cells) assess selectivity indices .

Advanced Research Questions

Q. How can regioselectivity challenges during benzisoxazole ring formation be addressed to enhance product purity?

- Methodological Answer : Steric and electronic effects of substituents influence regioselectivity. Computational modeling (e.g., DFT calculations) predicts favorable sites for cyclization. For example, electron-withdrawing groups (e.g., –Cl) at the 3-position stabilize intermediates, directing ring closure . Solvent polarity (e.g., DMF vs. toluene) and catalyst choice (e.g., PPA vs. Eaton’s reagent) further modulate selectivity .

Q. How should researchers resolve discrepancies between crystallographic data and computational structural predictions for this compound?

- Methodological Answer : X-ray crystallography provides definitive bond angles and torsion angles (e.g., C3–C9–C10 = 113.4° in similar compounds). Compare these with DFT-optimized geometries (e.g., Gaussian 09 at B3LYP/6-311G** level). Discrepancies >5° may indicate non-covalent interactions (e.g., Cl⋯H van der Waals forces) not captured in simulations . Refinement with Hirshfeld surface analysis clarifies intermolecular interactions .

Q. What experimental strategies are effective for elucidating the mechanism of action in bioactive derivatives of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against target enzymes (e.g., bacterial dihydrofolate reductase) using fluorometric or spectrophotometric methods. IC₅₀ values correlate with structural modifications .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-enzyme binding poses. For example, chloro and pentyl groups may occupy hydrophobic pockets, while the isoxazole ring hydrogen-bonds with catalytic residues .

- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing pentyl with cyclohexyl) and compare bioactivity trends .

Q. How can researchers mitigate toxicity risks during in vivo studies of this compound?

- Methodological Answer :

- Acute Toxicity Screening : Follow OECD Guideline 423 for oral toxicity in rodents (dose range: 50–2000 mg/kg). Monitor organ histopathology (liver/kidney) and hematological parameters .

- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydroxylation at the pentyl chain) to assess bioactivation pathways .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across multiple studies?

- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data from independent studies. Sensitivity analysis identifies outliers due to methodological variability (e.g., broth vs. agar dilution MIC tests) . Multivariate regression models (e.g., PCA) isolate structural descriptors (e.g., logP, polar surface area) driving bioactivity .

Q. How can reaction yields for this compound synthesis be improved through kinetic studies?

- Methodological Answer : Perform time-resolved in situ FTIR or NMR to monitor intermediate formation. For example, track the disappearance of the carboxylic acid peak (δ 12–13 ppm in ¹H NMR) to optimize reaction time . Arrhenius plots (ln k vs. 1/T) determine activation energy, guiding temperature adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.